
4,4-difluorobut-2-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorobut-2-en-1-amine hydrochloride (DFBAH) is a widely used compound in the field of organic chemistry. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. DFBAH is a versatile and powerful reagent, and its use has been steadily increasing in recent years due to its many advantages.
科学的研究の応用
4,4-difluorobut-2-en-1-amine hydrochloride has a variety of scientific research applications. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, this compound is used in the synthesis of fluorescent and bioactive probes, which can be used in a variety of biological assays.
作用機序
4,4-difluorobut-2-en-1-amine hydrochloride is a versatile reagent that can be used in a variety of reactions. Its mechanism of action is based on the formation of a nucleophilic addition product from the reaction of a nucleophile with an electrophilic center in the molecule. This product is then further transformed into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It is also known to be a useful reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
実験室実験の利点と制限
4,4-difluorobut-2-en-1-amine hydrochloride has a number of advantages for use in lab experiments. It is a versatile reagent that is relatively easy to synthesize and can be used in a variety of reactions. Additionally, this compound is a relatively safe reagent, with a low toxicity profile. However, there are some limitations to its use in lab experiments. This compound is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, the reaction of this compound with certain substrates can be slow and inefficient.
将来の方向性
There are a number of potential future directions for the use of 4,4-difluorobut-2-en-1-amine hydrochloride in scientific research. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It could also be used in the synthesis of fluorescent and bioactive probes, which can be used in a variety of biological assays. Additionally, this compound could be used to synthesize peptides, peptidomimetics, and other bioactive molecules. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
合成法
4,4-difluorobut-2-en-1-amine hydrochloride is synthesized through a process called the Williamson ether synthesis. This process involves the reaction of a primary alcohol with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction yields an ether and a secondary alcohol. The secondary alcohol can then be converted to the desired this compound through a reaction with hydrochloric acid. This process can be used to synthesize a variety of compounds, including this compound.
特性
IUPAC Name |
(E)-4,4-difluorobut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h1-2,4H,3,7H2;1H/b2-1+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUKMGLWLGODM-TYYBGVCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
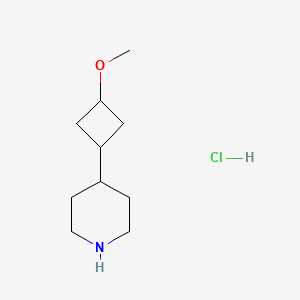

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)
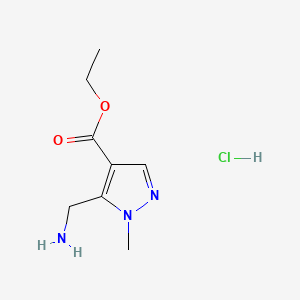
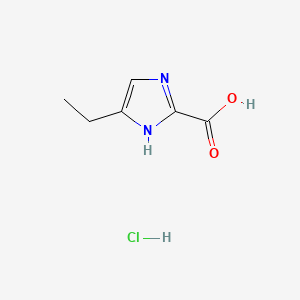
![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B6607681.png)

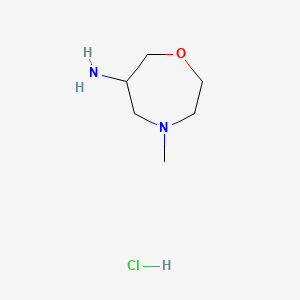
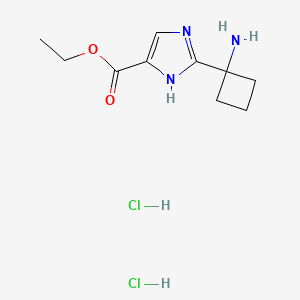
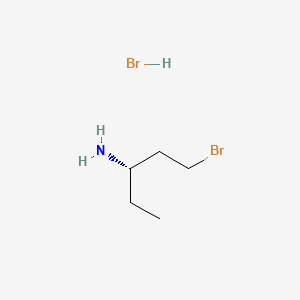
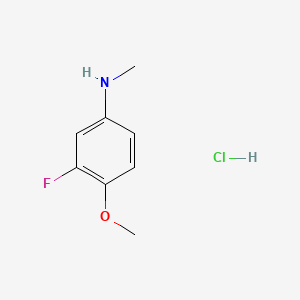
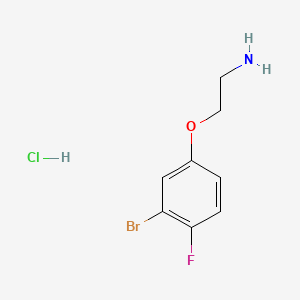
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

